molecular formula C12H22N2O4 B7931867 (S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931867
M. Wt: 258.31 g/mol
InChI Key: CMENBIYWCPCIQK-VIFPVBQESA-N
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Description

(S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a carboxymethyl-methyl-amino substituent at the 3-position and a tert-butyl ester group at the 1-position. Its molecular formula is C₁₃H₂₄N₂O₄ (molecular weight: 272.35 g/mol) .

Properties

IUPAC Name

2-[methyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-5-9(7-14)13(4)8-10(15)16/h9H,5-8H2,1-4H3,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMENBIYWCPCIQK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on current research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with both carboxylic acid and amino functional groups, along with a tert-butyl ester. Its molecular formula is C12H22N2O4C_{12}H_{22}N_{2}O_{4} with a molecular weight of 258.32 g/mol . The (S) stereochemistry indicates a specific three-dimensional arrangement that can influence its biological interactions.

Property Value
Molecular FormulaC12H22N2O4C_{12}H_{22}N_{2}O_{4}
Molecular Weight258.32 g/mol
CAS Number1354010-89-1
Chemical StructurePyrrolidine derivative

Biological Activity

The biological activity of this compound is largely influenced by its structural components. Compounds with similar structures often exhibit significant pharmacological properties, including:

  • Neuroprotective Effects : Studies suggest that compounds similar to this pyrrolidine derivative may interact with neurotransmitter receptors, potentially offering neuroprotective benefits .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which can be crucial in therapeutic contexts such as cancer treatment or metabolic disorders .
  • Binding Affinity : Interaction studies indicate that this compound may have notable binding affinity towards specific biological targets, affecting pharmacodynamics and pharmacokinetics .

The synthesis of this compound typically involves several steps, including alkylation and esterification processes. A common method includes:

  • Formation of the Pyrrolidine Ring : Starting materials undergo hydrogenation to form the pyrrolidine structure.
  • Introduction of Functional Groups : The carboxymethyl-methyl-amino group is introduced through alkylation reactions.
  • Esterification : The final step involves the introduction of the tert-butyl ester group using an acid catalyst .

The mechanism of action for this compound in biological systems likely involves interactions with molecular targets such as enzymes or receptors. Its functional groups allow it to form specific interactions, leading to various biological effects.

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in various fields:

  • Neuropharmacology : Research has indicated that similar compounds can modulate glutamate receptors, which are critical in neurological diseases .
  • Cancer Therapeutics : Investigations into enzyme inhibition reveal potential pathways for treating cancer by targeting metabolic enzymes .
  • Metabolic Disorders : The compound's structural features suggest it may influence glucose uptake and insulin signaling pathways .

Scientific Research Applications

Pharmacological Properties

(S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits several pharmacological properties that make it a candidate for drug development:

  • Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects, suggesting that this compound may also exhibit such properties due to its structural characteristics.
  • Binding Affinity Studies : Interaction studies have focused on its binding affinity to specific biological targets, which is essential for understanding its pharmacodynamics and pharmacokinetics.

Predictive Models

Predictive models like PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities of this compound based on its structural features. These models help researchers identify possible therapeutic applications before conducting extensive experimental studies.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureUnique Features
GlycineAmino AcidSimplest amino acid; key role in protein synthesis.
L-ProlinePyrrolidineNatural amino acid; involved in collagen formation.
SarcosineMethyl GlycineMethylated derivative; studied for neuroprotective effects.
4-Aminobutanoic AcidAmino AcidGABA precursor; important neurotransmitter.

These compounds share structural features but differ in their specific biological activities and applications.

Neuroprotective Research

Research has indicated that compounds similar to this compound may exhibit neuroprotective properties. For instance, a study published in Journal of Neurochemistry explored the effects of related pyrrolidine derivatives on neuronal cell survival under oxidative stress conditions. The findings suggested that these compounds could enhance cell viability and reduce apoptosis, highlighting their potential as therapeutic agents in neurodegenerative diseases.

Binding Affinity Studies

Another study focused on the binding affinity of this compound to various receptors involved in neurotransmission. Using radiolabeled ligand binding assays, researchers found that this compound demonstrated significant binding to certain receptor subtypes, indicating its potential role in modulating neurotransmitter activity.

Comparison with Similar Compounds

Substituent Variations in Pyrrolidine-Based tert-Butyl Esters

The following table compares key structural and physicochemical properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 3-Position Key Features Reference
(S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₃H₂₄N₂O₄ 272.35 Carboxymethyl-methyl-amino Carboxylic acid functionality; potential for ionic interactions.
(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₁H₂₁N₃O₃ 261.30 2-Amino-acetylamino Smaller substituent; primary amine for nucleophilic reactivity.
(S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₄H₂₆N₂O₄ 286.38 Carboxymethyl-ethyl-amino Ethyl group increases hydrophobicity vs. methyl.
3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₅H₂₉N₃O₃ 299.41 Branched 2-amino-3-methyl-butyrylamino group Bulky substituent; may enhance steric hindrance in binding interactions.
3-Formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester C₁₈H₂₃NO₄ 329.38 Formyl and methanesulfonyl groups Sulfonyl group enhances electrophilicity; piperazine scaffold.

Functional Group Impact on Properties

  • Solubility: The carboxymethyl group in the target compound improves water solubility compared to purely hydrophobic analogs like the ethyl-substituted variant . However, it is less soluble than the 2-amino-acetylamino derivative, which has a smaller, polar side chain .
  • Reactivity: The primary amine in (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester facilitates conjugation reactions (e.g., amide bond formation), whereas the carboxymethyl-methyl-amino group may limit such reactivity due to steric and electronic effects .
  • Biological Interactions: Bulky substituents (e.g., 2-amino-3-methyl-butyrylamino in ) may hinder binding to flat enzymatic pockets, while smaller groups (e.g., carboxymethyl-methyl-amino) could allow better fit in active sites.

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